![molecular formula C10H10N2O6 B112207 2-Acetamido-5-methoxy-4-nitrobenzoic acid CAS No. 196194-98-6](/img/structure/B112207.png)
2-Acetamido-5-methoxy-4-nitrobenzoic acid
Overview
Description
2-Acetamido-5-methoxy-4-nitrobenzoic acid is a chemical compound with the molecular formula C10H10N2O6 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Acetamido-5-methoxy-4-nitrobenzoic acid is defined by its molecular formula, C10H10N2O6 . The average mass of the molecule is 254.196 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Acetamido-5-methoxy-4-nitrobenzoic acid are characterized by its molecular weight (254.2 g/mol) and its molecular formula (C10H10N2O6) .Scientific Research Applications
Pharmaceutical Research
2-Acetamido-5-methoxy-4-nitrobenzoic acid: is explored in pharmaceutical research for its potential as a building block in drug synthesis. Its nitro group can be selectively reduced to an amine, which can serve as a precursor for various pharmacophores. The compound’s ability to undergo acetylation and methoxylation makes it a versatile intermediate in creating novel therapeutic agents .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material for calibrating instruments and validating methods. Its distinct spectroscopic properties, such as UV absorption and fluorescence, allow for its use in quantitative analysis and detection in complex mixtures .
Biochemistry Research
The compound finds use in biochemistry research, particularly in enzyme inhibition studies. The nitrobenzoic acid moiety can interact with active sites of certain enzymes, making it a valuable tool for understanding enzyme mechanisms and designing inhibitors .
Industrial Applications
2-Acetamido-5-methoxy-4-nitrobenzoic acid: is utilized in the chemical industry as an intermediate in the synthesis of dyes, pigments, and other fine chemicals. Its molecular structure allows for the introduction of additional functional groups, enabling the creation of a wide range of industrial compounds .
Environmental Research
Environmental scientists use this compound to study degradation pathways of nitroaromatic compounds in the environment. It serves as a model compound to understand the environmental fate of similar structures and to develop bioremediation strategies .
Medicinal Chemistry
In medicinal chemistry, the compound is investigated for its potential use in prodrug formulations. The presence of both acetyl and methoxy groups may enhance the lipophilicity and membrane permeability of drug candidates, improving their pharmacokinetic profiles .
Mechanism of Action
Mode of Action
It is known that nitro compounds can form charge-transfer complexes, suggesting that this compound may interact with its targets through electron transfer .
Biochemical Pathways
It’s possible that this compound could influence pathways involving benzylic halides, which typically react via sn1 or sn2 pathways .
Pharmacokinetics
Its molecular weight (2542) and physical form (yellow powder) suggest that it may have good bioavailability .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Acetamido-5-methoxy-4-nitrobenzoic acid. For instance, its storage temperature is room temperature, suggesting that it may be stable under normal environmental conditions .
properties
IUPAC Name |
2-acetamido-5-methoxy-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-5(13)11-7-4-8(12(16)17)9(18-2)3-6(7)10(14)15/h3-4H,1-2H3,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIICWOSUUZYES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611725 | |
Record name | 2-Acetamido-5-methoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-5-methoxy-4-nitrobenzoic acid | |
CAS RN |
196194-98-6 | |
Record name | 2-Acetamido-5-methoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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